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Methyl (E)-2-octenoate

olfactory receptor mapping flavor chemistry sensory science

Flavor formulators requiring a fruity-green top note with verifiable regulatory clearance face supply-chain inconsistency for stereochemically defined (E)-2-octenoate esters. Methyl (E)-2-octenoate (FEMA 3712) resolves this with: • ≥95% GC purity, defined (E)-stereochemistry - ensures reproducible sensory performance distinct from methyl octanoate (winey-fruity) or methyl 2-octynoate (penetrating green) • FEMA GRAS & EU Reg. 1334/2008 compliant - direct drop-in for tropical fruit, melon, and pear flavor formulations • bp 89-91 °C at 9 mmHg, vapor pressure ~0.18 hPa - predictable headspace for air-freshener and fine-fragrance top-note delivery

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
Cat. No. B8251945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (E)-2-octenoate
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCCCC=CC(=O)OC
InChIInChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h7-8H,3-6H2,1-2H3/b8-7-
InChIKeyCJBQSBZJDJHMLF-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility158.9 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (E)-2-octenoate (CAS 7367-81-9) for Flavor & Fragrance Procurement: Key Physicochemical & Sensory Benchmarks


Methyl (E)-2-octenoate (methyl trans-2-octenoate, FEMA 3712) is a short-chain unsaturated fatty acid ester (C₉H₁₆O₂, MW 156.22) [1]. It is a colorless to pale yellow liquid with a boiling point of 89–91 °C at 9 mmHg and a density of ~0.898 g/mL at 25 °C . The compound is primarily valued in the flavor and fragrance (F&F) industry for its characteristic “fruity-green, sweet, waxy” sensory profile and is approved for food use (FEMA GRAS) [2].

Why Methyl (E)-2-octenoate Cannot Be Simply Replaced by Methyl Octanoate or Other In-Class Esters in Sensory & Performance Applications


Methyl (E)-2-octenoate’s specific E-configuration and the presence of the α,β-unsaturated double bond impart a characteristic “fruity-green foliage” note and moderate volatility that are fundamentally distinct from its closest saturated analogue, methyl octanoate (powerful, winey-fruity, orange-like) [1]. Replacing the double bond with a triple bond, as in methyl 2-octynoate, shifts the profile to “powerful, penetrating vegetable-green foliage” at standard dilution [1]. The free acid (E)-2-octenoic acid exhibits a “musty, sour, cheesy” aroma and a significantly lower vapor pressure [2]; the ethyl ester homologue (ethyl (E)-2-octenoate) has a higher molecular weight and lower vapor pressure, altering its volatility and top-note impact in fragrance formulations [3]. These differences in odor character, vapor pressure, and sensory impact mean that generic substitution without reformulation will compromise the intended sensory performance and product stability.

Quantitative Comparative Evidence for Methyl (E)-2-octenoate vs. Closest Analogs: Odor, Volatility, and Sensory Impact


Olfactory Profile Differentiation: Methyl (E)-2-octenoate vs. Methyl Octanoate and Methyl 2-Octynoate

In a systematic study of odorant structure–activity relationships, methyl trans-2-octenoate elicited a 'fruity-green, foliage' percept, fundamentally different from the 'powerful, winey-fruity, orange-like' odor of saturated methyl octanoate [1]. The triple-bond analogue methyl 2-octynoate gave a 'very powerful, penetrating vegetable-green foliage' note [1]. These differences reflect distinct olfactory receptor activation patterns.

olfactory receptor mapping flavor chemistry sensory science

Vapor Pressure and Volatility: Methyl (E)-2-octenoate vs. Ethyl (E)-2-octenoate vs. (E)-2-Octenoic Acid

The vapor pressure of methyl (E)-2-octenoate is estimated at ~0.18 hPa at 20 °C, contributing to a moderate evaporation rate suitable for mid-to-top notes [1]. In comparison, the ethyl ester homologue (ethyl (E)-2-octenoate) has a lower estimated vapor pressure (~0.11 hPa at 20 °C) [2], while the free acid ((E)-2-octenoic acid) is substantially less volatile (vapor pressure ~0.0049 hPa at 25 °C) .

fragrance formulation volatility profiling physicochemical characterization

LogP and Hydrophobicity: Methyl (E)-2-octenoate vs. (E)-2-Octenoic Acid

The experimental logP (o/w) of methyl (E)-2-octenoate is 3.44 , significantly higher than that of the corresponding free acid ((E)-2-octenoic acid), which has a reported logP of ~2.93 . This difference reflects the impact of esterification on hydrophobicity.

partition coefficient formulation science bioavailability

Sensory Threshold and Impact: Methyl (E)-2-octenoate Taste Characteristics at Defined Concentrations

At a concentration of 20 ppm, methyl (E)-2-octenoate delivers a characteristic taste profile described as 'fruity, green, sweet, waxy with a fresh tropical note' . While explicit comparator threshold data for methyl octanoate or (E)-2-octenoic acid under identical conditions is limited in the public domain, the documented flavor character and usage levels support its potently differentiating sensory impact. The compound has a JECFA evaluation confirming it as a flavoring agent [1]. Methyl 2-octynoate, the triple-bond analogue, is described as having a 'strong, sweet melon character' at its taste evaluation level .

taste threshold flavor potency sensory evaluation

Regulatory and Purity Specifications: FEMA GRAS Status and Isomeric Purity of Methyl (E)-2-octenoate

Methyl (E)-2-octenoate is affirmed FEMA GRAS (No. 3712) for use as a flavoring substance [1]. Commercial specifications require a minimum purity of ≥95% (GC) with the (E)-isomer being the primary component; the typical secondary component is 5–6% methyl (E)-3-octenoate [2]. In contrast, the non-GRAS triple-bond analogue methyl 2-octynoate has a different regulatory status and a distinct impurity profile, potentially limiting its direct applicability in food-grade formulations.

regulatory compliance FEMA GRAS isomeric purity

Natural Occurrence Data: Differentiation via Source Authentication in Flavor Formulations

Methyl (E)-2-octenoate has been identified as a naturally occurring volatile in specific fruits, including soursop (Annona muricata), Bartlett pears, pineapple, stored hops, and matsutake mushroom [1]. In contrast, methyl 2-octynoate is not commonly reported as a major natural fruit volatile, being primarily a synthetic specialty chemical (Folione™) [2]. This documented natural occurrence provides a basis for natural flavor claims in certain jurisdictions.

natural occurrence flavor authentication analytical chemistry

High-Value Application Scenarios for Methyl (E)-2-octenoate Based on Quantitative Differentiation


Green-Fruity Flavor Formulations for Beverage and Confectionery Products Requiring FEMA GRAS Status

Leverage the unique 'fruity-green, sweet, waxy with fresh tropical note' taste profile at 20 ppm [REFS-3 in Section_3, Evidence_4] to formulate tropical fruit, melon, and pear flavors. Combined with its FEMA 3712 GRAS designation and well-characterized isomeric purity [REFS-1 in Section_3, Evidence_5], this compound is a direct drop-in for U.S. and international beverage formulations where regulatory compliance and sensory authenticity are paramount.

Mid-Volatility Fragrance Ingredient for Air Fresheners and Personal Care Products

The moderate vapor pressure (~0.18 hPa at 20 °C) and 'fresh green, fruity, sweet, melon with a violet leaf-like nuance' odor profile [REFS-1 in Section_3, Evidence_2] make it suitable for air fresheners, fabric care, and fine fragrance applications requiring a fresh, natural green top-note with adequate substantivity. The known volatility (1.7× more volatile than the ethyl ester) allows formulators to predict headspace performance with greater accuracy.

Chemical Intermediate for Synthesis of α,β-Unsaturated Derivatives in Agrochemical and Pharmaceutical R&D

The high purity (≥95% GC, commercially available from multiple vendors) and defined (E)-stereochemistry [REFS-2 in Section_3, Evidence_5] enable selective derivatization at the double bond or ester moiety. This compound serves as a well-characterized building block for synthesizing more complex unsaturated esters, amides, or ketones, where the presence and position of the double bond are critical to the target molecule's biological activity or material properties.

Natural-Label Flavor Systems Leveraging Documented Botanical Occurrence

For developers of natural fruit flavors (soursop, pineapple, pear), the documented presence of methyl (E)-2-octenoate in these botanical sources [REFS-1 in Section_3, Evidence_6] provides analytical justification for its inclusion in natural flavorings. The well-documented botanical profile can support label claims and authenticity verification in premium product categories targeting clean-label consumers.

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